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Compound of Interest

Compound Name: (R)-2-Chlorobutyric Acid

Cat. No.: B2971491 Get Quote

An In-depth Technical Guide to the Physical Characteristics of (R)-2-Chlorobutanoic Acid

Abstract
(R)-2-Chlorobutanoic acid (CAS No. 54053-45-1) is a chiral carboxylic acid of significant

interest in the pharmaceutical and fine chemical industries. Its utility as a building block in

asymmetric synthesis demands a thorough understanding of its physical and spectroscopic

properties. The presence of a stereocenter and an electron-withdrawing chlorine atom at the

alpha (α) position to the carboxyl group imparts unique characteristics that dictate its behavior,

reactivity, and analytical profile. This guide provides a comprehensive examination of these

properties, offering both established data and field-proven methodologies for their verification. It

is intended for researchers, chemists, and quality control professionals engaged in the

development and handling of chiral intermediates.

Compound Identification and Core Properties
Precise identification is the foundation of all subsequent analysis. (R)-2-Chlorobutanoic acid is

a colorless to light yellow liquid, a characteristic that should be verified upon receipt of the

material. Key identifiers and fundamental physical properties are summarized below.
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Property Value Source(s)

CAS Number 54053-45-1 [1]

Molecular Formula C₄H₇ClO₂ [1]

Molecular Weight 122.55 g/mol [1]

Appearance
Colorless to Light yellow clear

liquid
[1]

Boiling Point 98 °C (at 14 mmHg) [1][2]

Density / Specific Gravity ~1.19 g/mL at 20 °C [1][2]

Refractive Index (n²⁰/D) ~1.44 [1]

Solubility
Limited in water; Soluble in

alcohols and ethyl acetate.

Chiroptical Properties: Specific Rotation
As a chiral molecule, the most defining physical characteristic of (R)-2-Chlorobutanoic acid is

its interaction with plane-polarized light, known as optical activity. The specific rotation is a

standardized measure of this activity.

Parameter Value Conditions Source(s)

Specific Rotation ([α]) +17°

Neat (undiluted liquid),

measured at 20°C

using the sodium D-

line (589 nm)

[1][2]

The positive sign (+) confirms its dextrorotatory nature, justifying the common nomenclature

(R)-(+)-2-Chlorobutanoic acid. This property is critical for confirming the enantiomeric identity

and purity of the material.

Causality Behind Optical Activity
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Optical activity arises from the asymmetric nature of the molecule. The chiral carbon (C2),

bonded to four different groups (–H, –Cl, –CH₂CH₃, and –COOH), creates a non-

superimposable mirror image (the (S)-enantiomer). When plane-polarized light passes through

a sample of the (R)-enantiomer, the electric field of the light interacts with the asymmetric

electron distribution of the molecule, causing the plane of polarization to rotate clockwise. The

(S)-enantiomer would rotate the light by the exact same magnitude but in the opposite

(counter-clockwise) direction.

Experimental Protocol: Determination of Specific
Rotation via Polarimetry
The determination of specific rotation is a self-validating system; deviation from the expected

value immediately indicates potential issues with concentration, purity, or enantiomeric identity.

Methodology:

Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a blank

solvent to establish a zero point.

Sample Preparation: As the reference value is for a neat sample, no solvent is required.

Ensure the liquid is free of bubbles and suspended particles.

Measurement:

Fill a 1.0 dm (10 cm) polarimeter cell with the neat (R)-2-Chlorobutanoic acid.

Ensure the sample is thermostatted to 20°C.

Place the cell in the polarimeter.

Using a sodium lamp (D-line, 589 nm) as the light source, measure the observed angle of

rotation (α).

Perform multiple readings (e.g., 3-5) and calculate the average.

Calculation: For a neat liquid, the specific rotation [α] is calculated using the formula: [α] = α /

(l × d) where:
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α = observed rotation in degrees

l = path length in decimeters (dm)

d = density in g/mL

Preparation & Calibration

Measurement

Calculation & Verification

Calibrate Polarimeter
(Set Zero Point)

Prepare Neat Sample
(Thermostat to 20°C)

Fill 1.0 dm Cell

Load Sample

Measure Observed Rotation (α)
(Sodium D-Line, 589 nm)

Calculate Specific Rotation
[α] = α / (l × d)

Compare to Specification
(+17° ± tolerance)

Click to download full resolution via product page
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Caption: Workflow for the polarimetric analysis of neat (R)-2-Chlorobutanoic Acid.

Acidity and the Influence of α-Substitution
The acidity of a carboxylic acid is a fundamental property defined by its acid dissociation

constant (pKa). The presence of the highly electronegative chlorine atom on the α-carbon has

a profound impact.

Predicted pKa: ~2.95

Expertise & Causality: The Inductive Effect
The pKa of unsubstituted butanoic acid is approximately 4.8. The significantly lower predicted

pKa of ~2.95 for the 2-chloro derivative is a direct consequence of the inductive effect.[3]

Electron Withdrawal: Chlorine is highly electronegative and pulls electron density away from

the rest of the molecule through the sigma (σ) bonds.[4]

Stabilization of the Conjugate Base: When the carboxylic acid donates its proton (H⁺), it

forms a negatively charged carboxylate anion (–COO⁻). The electron-withdrawing chlorine

atom helps to delocalize and stabilize this negative charge.[5]

Increased Acidity: By stabilizing the conjugate base, the equilibrium of the acid-base reaction

is shifted towards dissociation, making the parent acid stronger (i.e., having a lower pKa).[6]

This effect is most potent when the substituent is on the α-carbon and diminishes rapidly with

distance.[3]

Caption: The inductive effect of the α-chlorine atom stabilizes the carboxylate anion.

Spectroscopic Profile
Spectroscopic analysis provides an incontrovertible fingerprint of the molecular structure. While

experimental spectra for the pure (R)-enantiomer are not widely published, a highly accurate

profile can be predicted based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
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Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz)

Assignment Structure
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Integration

H-a
CH₃-CH₂-CHCl-

COOH
1.1 Triplet (t) 3H

H-b
CH₃-CH₂-CHCl-

COOH
2.1 Multiplet (m) 2H

H-c
CH₃-CH₂-CHCl-

COOH
4.3 Triplet (t) 1H

H-d
CH₃-CH₂-CHCl-

COOH
10-12

Broad Singlet (br

s)
1H

¹H NMR Interpretation:

COOH (H-d): The acidic proton is highly deshielded and appears far downfield as a broad

singlet.[7] Its signal will disappear upon shaking the sample with a drop of D₂O, a key

confirmatory test.

α-Proton (H-c): This proton is attached to the same carbon as two powerful electron-

withdrawing groups (–Cl and –COOH), causing it to be significantly deshielded and shifted

downfield to ~4.3 ppm. It is split into a triplet by the two adjacent H-b protons.

β-Protons (H-b): These methylene protons are adjacent to both the chiral center and the

terminal methyl group, resulting in a complex splitting pattern (multiplet).

γ-Protons (H-a): The terminal methyl protons are furthest from the electron-withdrawing

groups and appear furthest upfield. They are split into a triplet by the two adjacent H-b

protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.reddit.com/r/chemhelp/comments/g2eon1/1h_nmr_spectrum/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2971491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment Structure
Predicted Chemical Shift
(δ, ppm)

C-1 CH₃-CH₂-CHCl-COOH ~174

C-2 CH₃-CH₂-CHCl-COOH ~58

C-3 CH₃-CH₂-CHCl-COOH ~28

C-4 CH₃-CH₂-CHCl-COOH ~11

¹³C NMR Interpretation:

C-1 (Carbonyl): The carbonyl carbon is the most deshielded, appearing in the characteristic

region for carboxylic acids (~170-185 ppm).[8]

C-2 (α-Carbon): This carbon is directly attached to the electronegative chlorine, causing a

significant downfield shift compared to a standard alkane carbon.

C-3 & C-4: These aliphatic carbons appear in the upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Dissolve ~10-20 mg of (R)-2-Chlorobutanoic acid in ~0.7 mL of

deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable choice for

its good solubilizing power and minimal interference in the ¹H spectrum.

Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 300 MHz or

higher).

Confirmation (D₂O Exchange): After initial spectra are acquired, add 1-2 drops of deuterium

oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The

disappearance of the signal between 10-12 ppm confirms its assignment as the acidic

proton.

Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The

IR spectrum of the (R)- and (S)-enantiomers will be identical.
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Predicted IR Absorptions (Neat Liquid, NaCl Plates)

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

2500-3300 O–H Stretch Strong, Very Broad Carboxylic Acid

2850-2990 C–H Stretch Medium-Strong Alkyl (CH₃, CH₂)

~1715 C=O Stretch Very Strong, Sharp Carboxylic Acid

~1460 & ~1380 C–H Bend Medium Alkyl (CH₃, CH₂)

1210-1320 C–O Stretch Strong Carboxylic Acid

600-800 C–Cl Stretch Medium-Strong Alkyl Halide

IR Interpretation:

The most prominent feature is the extremely broad O–H stretch, a hallmark of a hydrogen-

bonded carboxylic acid.[9]

The intense, sharp carbonyl (C=O) peak around 1715 cm⁻¹ is unmistakable and confirms the

carboxylic acid functionality.

The C–Cl stretch appears in the fingerprint region and, while present, can be difficult to

assign definitively without reference spectra.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

which aids in structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization, EI)

Molecular Ion (M⁺): A peak at m/z 122 (for ³⁵Cl) and a smaller peak at m/z 124 (for ³⁷Cl) in an

approximate 3:1 ratio. This peak is often weak or absent in short-chain carboxylic acids.

Key Fragments:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table-1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2971491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z 93: Loss of the ethyl group (•CH₂CH₃, 29 Da) to form [M-29]⁺.

m/z 77: Loss of the carboxyl group (•COOH, 45 Da) to form [M-45]⁺. This fragment,

[CH₃CH₂CHCl]⁺, would also show a companion peak at m/z 79 due to the ³⁷Cl isotope.

m/z 60 (McLafferty Rearrangement): This is a characteristic rearrangement for carboxylic

acids with a γ-hydrogen, leading to a fragment of m/z 60. This is often the base peak.

[C₄H₇ClO₂]⁺˙
m/z 122/124

[C₂H₄Cl]⁺
m/z 63/65

(Loss of -COOH)

- •COOH

[C₂H₂ClO₂]⁺
m/z 93/95

(Loss of -C₂H₅)

- •C₂H₅

[C₂H₄O₂]⁺˙
m/z 60

(McLafferty)

Rearrangement

[C₃H₄O₂]⁺˙
m/z 87

(Loss of -Cl)

- •Cl

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for (R)-2-Chlorobutanoic Acid in EI-MS.

Safe Handling and Storage
Scientific integrity requires operational safety. (R)-2-Chlorobutanoic acid is a corrosive material.

Hazards: Causes severe skin burns and eye damage. Suspected of causing genetic defects.

May be corrosive to metals.[1]

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab

coat.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant

container. Keep away from bases and oxidizing agents. Recommended storage temperature

is below 15°C.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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